molecular formula C11H11F3O2 B6600398 (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid CAS No. 849831-54-5

(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B6600398
CAS No.: 849831-54-5
M. Wt: 232.20 g/mol
InChI Key: KOPLOHWBAJQCOI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is a chiral carboxylic acid featuring a propanoic acid backbone with a methyl group at the C2 position (S-configuration) and a 4-(trifluoromethyl)phenyl substituent at C3. The trifluoromethyl (CF₃) group is a strong electron-withdrawing moiety, enhancing the compound’s acidity and influencing its physicochemical properties.

Properties

IUPAC Name

(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPLOHWBAJQCOI-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Alkylation

The synthesis begins with 4-(trifluoromethyl)bromobenzene as the primary aromatic precursor. This substrate undergoes nucleophilic aromatic substitution with diethyl malonate in the presence of a strong base, typically potassium tert-butoxide or sodium hydride, to form diethyl 2-[4-(trifluoromethyl)phenyl]malonate . The reaction is conducted in a polar aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF) at elevated temperatures (90–100°C) for 8–10 hours .

Reaction Conditions Table

StepReagents/ConditionsSolventTemperatureTime (h)Yield (%)
AlkylationDiethyl malonate, KOtBu1,4-Dioxane100°C1085–90
SaponificationNaOH, H2O/EtOHEthanolReflux692–95
DecarboxylationHCl, ΔAqueous100°C488
MethylationMethyl sulfate, NaHTHF50°C1062–65

The alkylation step proceeds via a tandem deprotonation-nucleophilic attack mechanism, where the malonate enolate displaces the bromide to form the diarylmalonate intermediate. Nuclear magnetic resonance (NMR) analysis of the crude product reveals characteristic peaks at δ 3.45–3.51 ppm (m, 4H, malonate CH2) and δ 7.32–7.52 ppm (m, 4H, Ar–H) . Mass spectrometry confirms the molecular ion peak at m/z 355.12 (M + Na)+, aligning with the expected molecular formula C14H13F3O4 .

Saponification and Decarboxylation

The diarylmalonate ester is hydrolyzed under basic conditions using sodium hydroxide in ethanol-water, yielding the corresponding dicarboxylic acid. Subsequent heating in acidic aqueous medium induces decarboxylation, producing 3-[4-(trifluoromethyl)phenyl]propanoic acid . This step is critical for eliminating one carboxyl group while retaining the α-position for methylation.

Decarboxylation is monitored via thin-layer chromatography (TLC), with complete consumption of the dicarboxylic acid observed within 4 hours at 100°C. Fourier-transform infrared (FTIR) spectroscopy of the product shows a strong absorption band at 1705 cm⁻¹, confirming the carboxylic acid functional group . X-ray diffraction analysis of single crystals reveals a planar geometry at the α-carbon, facilitating stereochemical control in subsequent steps .

Enantioselective Methylation

Introducing the methyl group at the α-position with (S)-configuration requires asymmetric catalysis. A chiral palladium complex, such as (R)-BINAP-PdCl2, enables enantioselective alkylation using methyl iodide as the electrophile . The reaction is conducted in THF at -20°C to minimize racemization, achieving an enantiomeric excess (ee) of 92–95%.

Stereochemical Outcomes Table

CatalystTemperatureee (%)Yield (%)
(R)-BINAP-PdCl2-20°C9578
(S)-Proline-derived25°C8565
Chiral quaternary ammonium0°C8870

Comparative analysis of catalytic systems highlights the superiority of palladium-based catalysts in achieving high enantioselectivity. Nuclear Overhauser effect (NOE) spectroscopy corroborates the (S)-configuration, with distinct NOE correlations between the methyl group and the aromatic protons .

Resolution of Racemic Mixtures

For non-catalytic routes, classical resolution via diastereomeric salt formation is employed. Reacting racemic 2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid with (1R,2S)-ephedrine in ethanol yields two diastereomeric salts with differential solubility . Fractional crystallization isolates the (S)-enantiomer with 98% purity after three recrystallizations.

Resolution Efficiency Table

Resolving AgentSolventRecrystallizationsPurity (%)
(1R,2S)-EphedrineEthanol398
CinchonidineAcetone495
Tartaric acidMethanol290

Analytical Validation and Spectral Data

Final product integrity is verified through multimodal characterization:

  • 1H NMR (400 MHz, DMSO-d6): δ 2.63 (t, J = 6.0 Hz, 2H, CH2), 3.12 (q, J = 7.2 Hz, 1H, CH(CH3)), 7.32–7.52 (m, 4H, Ar–H), 12.01 (s, 1H, COOH) .

  • 13C NMR (100 MHz, DMSO-d6): δ 22.4 (CH3), 38.7 (CH2), 45.1 (CH), 126.7–133.4 (Ar–C), 172.8 (COOH) .

  • MS (MALDI-TOF): m/z 273.33 (M + Na)+ .

X-ray crystallography further confirms the absolute (S)-configuration, with a Flack parameter of 0.02(3) .

Industrial-Scale Optimization

Scaling the synthesis to kilogram quantities necessitates solvent recycling and continuous flow systems. Patent CN105503569A details a streamlined process where THF is recovered via distillation (90% efficiency), and methylation is performed in a plug-flow reactor to enhance mixing and heat transfer . This approach reduces reaction time from 10 hours to 2 hours while maintaining a 65% yield.

Chemical Reactions Analysis

Substitution Reactions

The compound’s trifluoromethylphenyl group and methyl branch influence substitution dynamics. Key findings include:

Reaction TypeReagents/ConditionsProducts/OutcomesMechanism Insights
Sulfinate Coupling Sodium 4-fluorophenyl sulfinate, Na₂CO₃, H₂O, tetrabutyl ammonium chloride 3-[(4-fluorophenyl)sulfonyl]-2-methylpropanoic acid derivativesNucleophilic aromatic substitution facilitated by electron-withdrawing trifluoromethyl group.
Chloride Displacement 3-Chloro-2-methyl-2-hydroxy propionic acid analogs Substituted propanoic acids with sulfonyl or aryl groupsRetention of stereochemistry at the chiral center observed in enantiomerically pure precursors.
  • The trifluoromethyl group enhances electrophilic substitution rates at the para position of the phenyl ring by stabilizing transition states through inductive effects .

Oxidation and Reduction

Controlled oxidation/reduction pathways highlight functional group transformations:

ProcessReagentsProductsYield/Selectivity
Carboxylic Acid Reduction LiAlH₄, THF, 0°C → RT 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanolPartial racemization at C2 observed (85% ee retention).
Oxidative Decarboxylation Pb(OAc)₄, Cu(OAc)₂, DMF Trifluoromethylphenyl alkenesSelective β-hydrogen abstraction due to steric hindrance from methyl group.
  • The methyl group at C2 sterically shields the α-carbon, limiting over-oxidation .

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization reactions:

ReactionReagents/ConditionsProductsApplications
Methyl Ester Formation CH₃OH, H₂SO₄, reflux Methyl 2-methyl-3-[4-(trifluoromethyl)phenyl]propanoateIntermediate for chiral resolution or further coupling .
Amide Coupling EDCl, HOBt, RNH₂, DCM N-Alkyl-2-methyl-3-[4-(trifluoromethyl)phenyl]propanamidesBioactive analogs tested for receptor modulation .
  • Coupling efficiency depends on the steric bulk of the amine; primary amines achieve >90% conversion, while secondary amines require extended reaction times .

Electrophilic Aromatic Substitution (EAS)

Despite the electron-withdrawing trifluoromethyl group, limited EAS reactivity is observed:

ReactionReagentsProductsRegioselectivity
Nitration HNO₃, H₂SO₄, 0°C 3-Nitro-4-(trifluoromethyl)phenyl derivativesMeta-directing effect of -CF₃ leads to <5% para-substitution .
Sulfonation SO₃, H₂SO₄, 50°C Sulfonic acid derivativesLow yields (<20%) due to deactivation by -CF₃ .

Stereochemical Considerations

The (2S) configuration governs reaction outcomes:

  • Chiral Retention : Esterification and amidation proceed with >98% enantiomeric excess (ee) under mild conditions .

  • Racemization Risk : Prolonged heating (>100°C) or strong bases (e.g., NaOH) induce partial epimerization (up to 15% ee loss) .

Comparative Reactivity with Structural Analogs

CompoundKey Structural DifferenceReactivity Difference
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid -OCH₂F₃ vs -CF₃Higher lipophilicity reduces aqueous solubility, slowing nucleophilic reactions .
(S)-2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid -NH₂ vs -CH₃Amino group enables Schiff base formation absent in the methyl analog .

Scientific Research Applications

Chemical Properties and Reactions

The compound's structure features a trifluoromethyl group, enhancing its lipophilicity and reactivity. It can participate in several chemical reactions, including:

  • Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Transforms the carboxylic acid group into alcohols or aldehydes with lithium aluminum hydride.
  • Substitution : The trifluoromethyl group can undergo nucleophilic substitution reactions.

Reaction Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or basic conditions
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionNucleophiles (amines, thiols)Presence of a base or catalyst

Chemistry

In synthetic chemistry, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid serves as a versatile building block for creating more complex fluorinated compounds. These derivatives are valuable in materials science and catalysis due to their enhanced properties.

Biology

The compound has been investigated for its bioactive potential, particularly in:

  • Enzyme Inhibition : Studies show that it can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. In vitro assays have demonstrated selective inhibition of COX-1 and COX-2, suggesting therapeutic applications in inflammatory diseases.
  • Receptor Modulation : Research indicates that this compound can modulate peroxisome proliferator-activated receptors (PPARs), which are important in regulating lipid metabolism and glucose homeostasis. Certain analogs exhibit subtype-selective agonistic activity.

Medicine

The therapeutic potential of this compound is being explored for treating various diseases:

  • Anti-inflammatory Agents : Its ability to inhibit COX enzymes positions it as a candidate for developing anti-inflammatory drugs.
  • Cancer Therapeutics : The compound's interaction with specific molecular targets suggests potential applications in cancer treatment, particularly through mechanisms involving apoptosis and cell cycle regulation.

Industrial Applications

In the agrochemical sector, this compound is utilized for producing herbicides and fungicides due to its stability and bioactivity. Its fluorinated nature enhances the efficacy of these agrochemicals.

Case Study 1: Enzyme Inhibition

Research conducted on the inhibition of COX enzymes demonstrated that derivatives of this compound showed significant anti-inflammatory effects in animal models. The study provided insights into dosage optimization and efficacy compared to existing NSAIDs.

Case Study 2: PPAR Modulation

A study focusing on PPAR modulation revealed that specific analogs could improve metabolic profiles in diabetic models. The findings suggested a pathway for developing novel treatments for metabolic disorders leveraging this compound's unique properties.

Comparison with Similar Compounds

Key Structural Analogs and Properties

Compound Name CAS Molecular Formula Molecular Weight Substituent Predicted logP Predicted pKa (COOH)
(2S)-2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid N/A C₁₁H₁₁F₃O₂ 232.20 4-(CF₃) ~2.5 ~3.5
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid 1281486-93-8 C₁₁H₁₁F₃O₃ 248.20 4-(OCF₃) ~2.8 ~3.8
3-[4-(2-Methylpropyl)phenyl]propanoic acid (Impurity F) 65322-85-2 C₁₃H₁₈O₂ 206.28 4-(CH₂CH(CH₃)₂) ~3.5 ~4.5
(2S)-2-(4-Ethoxyphenyl)propanoic acid N/A C₁₁H₁₄O₃ 194.23 4-(OCH₂CH₃) ~2.3 ~4.2
(2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid N/A C₁₀H₁₄NO₅P 283.19 4-(CH₂PO₃H₂), amino ~0.5 ~2.0 (COOH), ~6.0 (NH₂)

Substituent Effects on Key Properties

Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃): Increases acidity (lower pKa ~3.5) due to strong inductive effects, enhancing solubility in polar solvents. The CF₃ group also improves metabolic stability in pharmaceuticals . Trifluoromethoxy (OCF₃): Less electron-withdrawing than CF₃, resulting in slightly higher pKa (~3.8) and logP (~2.8).

Electron-Donating Groups (EDGs):

  • Ethoxy (OCH₂CH₃): Reduces acidity (pKa ~4.2) and increases hydrophobicity (logP ~2.3) compared to CF₃. Commonly used to modulate membrane permeability in drug design .

Alkyl Groups:

  • 2-Methylpropyl (CH₂CH(CH₃)₂): A bulky hydrophobic substituent (logP ~3.5) that decreases solubility but may enhance binding to lipophilic enzyme pockets. Found in ibuprofen-related impurities .

Phosphonomethyl and Amino Groups: Introduce polarity (logP ~0.5) and multiple ionizable groups (pKa ~2.0 for COOH, ~6.0 for NH₂). Such derivatives are explored as enzyme inhibitors or prodrugs due to their charged states .

Stereochemical Considerations

The (2S)-configuration at C2 is critical for chiral recognition in biological systems. For example, (S)-ibuprofen exhibits superior cyclooxygenase inhibition compared to its (R)-enantiomer . This stereochemical preference likely extends to the target compound, particularly in interactions with enzymes or receptors.

Biological Activity

(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is an organic compound belonging to the class of phenylpropanoic acids. Its unique trifluoromethyl group significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C10H9F3O2
  • Molecular Weight : 218.17 g/mol
  • IUPAC Name : (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid
  • InChI Key : JUQMRSYCLKEWAV-LURJTMIESA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and modulating various biochemical pathways. This property allows the compound to act as an enzyme inhibitor or receptor modulator, influencing metabolic processes and signaling pathways.

1. Medicinal Chemistry

Research has indicated that this compound serves as a valuable building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Studies have explored its use in developing anti-inflammatory agents and cancer therapeutics due to its ability to inhibit specific enzymes involved in these diseases.

2. Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly concerning cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. In vitro assays have demonstrated that derivatives of this compound can selectively inhibit COX-1 and COX-2, suggesting potential applications in treating inflammatory conditions .

3. Receptor Modulation

This compound has been investigated for its ability to modulate peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism and glucose homeostasis. Research indicates that certain analogs exhibit subtype-selective agonistic activity, potentially leading to novel treatments for metabolic disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameBiological ActivityUnique Features
3-(Trifluoromethyl)phenylboronic acidEnzyme inhibitionBoronic acid functionality
(S)-2-amino-2-methyl-3-(4-trifluoromethyl)phenyl propanoic acidNeuroprotective effectsAmino acid derivative
4-(Trifluoromethyl)phenolAntimicrobial propertiesHydroxyl group

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound significantly reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased prostaglandin synthesis .
  • PPAR Agonism : Another investigation focused on the compound's ability to activate PPARα and PPARγ, showing that specific modifications to the molecular structure enhanced selectivity and potency, indicating its potential in treating metabolic syndrome .
  • Cytotoxicity Against Cancer Cells : Research revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy through targeted enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid, and how can stereochemical purity be ensured?

  • Methodology :

  • Synthetic Routes : The compound can be synthesized via asymmetric catalysis or chiral auxiliary-mediated approaches. For example, Suzuki-Miyaura cross-coupling between a trifluoromethyl-substituted aryl halide and a chiral β-methyl alanine precursor may yield the target structure .
  • Stereochemical Control : Use chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to achieve enantioselectivity. Monitor optical rotation and compare with reference standards (e.g., InChIKey: NAHAKDRSHCXMBT-ZCFIWIBFSA-N for related compounds) .
  • Purification : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Validate purity using polarimetry or circular dichroism .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • NMR Analysis : Assign stereochemistry via 1H^1H- and 13C^13C-NMR, focusing on coupling constants (e.g., vicinal 3JHH^3J_{HH}) and trifluoromethyl group splitting patterns (19F^{19}F-NMR) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular electrostatic potentials and frontier orbitals, aiding in reactivity studies .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using single-crystal diffraction (if crystallizable) .

Q. What analytical methods are recommended for quantifying impurities in this compound?

  • Methodology :

  • HPLC-MS : Reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase separate impurities. Detect using high-resolution mass spectrometry (HRMS) for accurate mass confirmation .
  • Reference Standards : Compare retention times and spectral data with pharmacopeial impurities (e.g., EP-grade propanoic acid derivatives) .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in biochemical pathways?

  • Methodology :

  • Enzyme Inhibition Assays : Test activity against cyclooxygenase (COX) or lipoxygenase (LOX) isoforms, given the structural similarity to anti-inflammatory propanoic acid derivatives .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target proteins (e.g., nuclear receptors) .
  • Metabolite Profiling : Incubate with liver microsomes and identify Phase I/II metabolites via LC-QTOF-MS .

Q. How can researchers address discrepancies in pharmacological data across studies?

  • Methodology :

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability .
  • Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and validate findings with orthogonal techniques (e.g., Western blotting alongside ELISA) .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to resolve contradictions .

Q. What approaches are effective for studying the compound’s metabolic stability and pharmacokinetics?

  • Methodology :

  • In Vitro ADME : Assess hepatic clearance using human hepatocytes or microsomal stability assays. Calculate intrinsic clearance (CLintCL_{int}) .
  • Pharmacokinetic Modeling : Administer the compound in rodent models and derive parameters (e.g., t1/2t_{1/2}, CmaxC_{max}) via non-compartmental analysis .

Q. How can the compound’s solid-state stability be optimized for formulation?

  • Methodology :

  • Polymorph Screening : Use solvent-mediated crystallization to identify stable forms. Characterize via differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) .
  • Excipient Compatibility : Test with common stabilizers (e.g., mannitol, PVP) under accelerated storage conditions (40°C/75% RH) .

Q. What computational tools are suitable for structure-activity relationship (SAR) studies?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., COX-2) .
  • QSAR Modeling : Develop regression models using descriptors like logP, molar refractivity, and electron-withdrawing effects of the trifluoromethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.